molecular formula C17H22ClNO3 B5376455 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B5376455
M. Wt: 323.8 g/mol
InChI Key: ZXSFSVATRKBBMJ-UHFFFAOYSA-N
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Description

6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (molecular formula: C₁₇H₂₂ClNO₃, molecular weight: 323.8 g/mol) is a synthetic chromenone derivative, structurally related to coumarins. Its core chromen-2-one framework is substituted with:

  • A chloro group at position 6,
  • A diethylaminomethyl group at position 8,
  • An ethyl group at position 3,
  • A hydroxy group at position 7,
  • A methyl group at position 4 .

The diethylaminomethyl group enhances solubility and may facilitate receptor interactions, distinguishing it from simpler coumarin derivatives .

Properties

IUPAC Name

6-chloro-8-(diethylaminomethyl)-3-ethyl-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSFSVATRKBBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2OC1=O)CN(CC)CC)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties. They have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study reported an IC50 value of 294 nM against the enzyme dTDP-4-dehydrorhamnose 3,5-epimerase, which is crucial for the biosynthesis of mycobacterial cell walls .

Anticancer Properties

Coumarin derivatives are known for their anticancer activities. This specific compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has shown promise in reducing inflammation markers in vitro and in vivo, which could be beneficial for treating inflammatory diseases.

Bioavailability and Pharmacokinetics

Studies on the pharmacokinetics of this compound suggest that it has favorable absorption characteristics, although further research is needed to fully understand its bioavailability and metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on various coumarin derivatives demonstrated that modifications at the 8-position significantly enhanced antimicrobial activity against Gram-positive bacteria.
    • The specific compound showed a strong inhibitory effect on Mycobacterium tuberculosis strains.
  • Anticancer Research :
    • In vitro studies indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines.
    • Further investigations are underway to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics. The compound’s structure allows it to bind to the active site of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Structural Features Biological/Chemical Properties Reference
6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one C₁₇H₂₂ClNO₃ Chloro (C6), diethylaminomethyl (C8), ethyl (C3), hydroxy (C7), methyl (C4) Potential anticoagulant/anti-inflammatory; enhanced solubility due to diethylaminomethyl group
6-Chloro-4-hydroxy-7-methylcoumarin C₁₀H₇ClO₃ Chloro (C6), hydroxy (C4), methyl (C7) Strong fluorescence; limited solubility
8-Hydroxyquinoline C₉H₇NO Hydroxy (C8), aromatic nitrogen Metal chelation (e.g., Fe³⁺, Cu²⁺); antimicrobial applications
7-Hydroxyflavone C₁₅H₁₀O₃ Hydroxy (C7), flavone backbone Antioxidant activity; free radical scavenging
6,8-Dichloro-2-methyl-4H-chromen-4-one C₁₀H₇Cl₂O₂ Dichloro (C6, C8), methyl (C2) Antileishmanial activity; enhanced reactivity
7-Hydroxy-4-methylcoumarin C₁₀H₈O₃ Hydroxy (C7), methyl (C4) Weak solubility; lacks bioactive substituents like diethylaminomethyl
6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one C₂₃H₂₄ClO₄ Chloro (C6), hexyl (C3), methoxybenzyloxy (C7), methyl (C4) Lipophilic substituents may improve blood-brain barrier penetration

Key Differentiators

Diethylaminomethyl Group: This substituent in the target compound enhances solubility and bioavailability compared to analogs with dimethylamino or unsubstituted amino groups (e.g., 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, CAS 573696-81-8) .

Chloro vs. Other Halogens: The chloro group at position 6 confers electrophilic reactivity, similar to dichloro-substituted chromenones, but without the heightened toxicity seen in polyhalogenated derivatives .

Biological Activity

6-Chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C17H22ClNO3
Molecular Weight 323.814 g/mol
CAS Number 577985-74-1
LogP 4.05
Boiling Point 429.0 ± 45.0 °C
Flash Point 213.2 ± 28.7 °C

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin compounds, it was found that derivatives with hydroxyl groups demonstrated enhanced radical scavenging abilities. The compound in focus showed an IC50 value of approximately 0.09–0.12 mg/mL in scavenging hydroxyl radicals, indicating potent antioxidant activity compared to other compounds tested .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens.

Target PathogenMIC (µg/mL)
Staphylococcus aureus 15.625 - 62.5
Enterococcus faecalis 62.5 - 125
Mycobacterium tuberculosis IC50 = 294 nM

The compound exhibited bactericidal action against Gram-positive bacteria, with mechanisms involving the inhibition of protein synthesis and nucleic acid production .

Cytotoxicity Studies

In cytotoxicity assays, the compound showed no significant toxic effects on normal cell lines (3T3-L1 and HHL-5 cells), suggesting a favorable safety profile for further development . However, it exhibited dose-dependent cytotoxicity against cancer cell lines such as PC3 and DU145, with IC50 values indicating effective inhibition of cell proliferation over time.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase, particularly in cancer cells. The compound's structural features, including the presence of hydroxyl groups, may contribute to its ability to modulate cellular pathways associated with tumor suppression .

Study on Antioxidant Properties

A study conducted by Popova et al. synthesized a series of coumarin derivatives and assessed their antioxidant capabilities using DPPH and hydrogen peroxide-induced hemolysis assays. The results indicated that the presence of hydroxyl groups significantly enhanced antioxidant activity, with some derivatives outperforming traditional antioxidants .

Evaluation of Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was performed against various bacterial strains, highlighting the compound's efficacy against MRSA and other resistant strains. The study indicated that modifications in the chemical structure could enhance antimicrobial potency while reducing toxicity to human cells .

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